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Compound of Interest

Compound Name:
(R)-2,5-Dihydro-3,6-dimethoxy-2-

isopropylpyrazine

Cat. No.: B026443 Get Quote

An In-Depth Technical Guide to the Physical Properties of (R)-2,5-Dihydro-3,6-dimethoxy-2-
isopropylpyrazine

Introduction
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, widely recognized in the scientific

community as the (R)-Schöllkopf Reagent, is a cornerstone chiral auxiliary in modern organic

synthesis.[1][2] Its ingenious design, leveraging the steric influence of a valine-derived

isopropyl group, facilitates the highly diastereoselective alkylation of a glycine anion equivalent.

[3] This process enables the asymmetric synthesis of a diverse array of non-proteinogenic α-

amino acids, which are critical components in the development of novel peptide-based

therapeutics, catalysts, and advanced materials.[4][5]

This guide offers a comprehensive examination of the core physical and spectroscopic

properties of the (R)-Schöllkopf Reagent. Tailored for researchers, medicinal chemists, and

process development scientists, this document provides not only essential physical data but

also the underlying scientific principles and validated experimental protocols for their

determination. Understanding these properties is paramount for the compound's effective

handling, reaction optimization, purification, and storage, ensuring its successful application in

complex synthetic endeavors.
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The unambiguous identification of a chemical entity is the foundation of reproducible science.

The (R)-Schöllkopf Reagent is defined by a unique set of identifiers and a distinct three-

dimensional architecture.

Chemical Name: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine[1]

Synonyms: (R)-Schöllkopf Reagent, (R)-2,5-Dimethoxy-3-isopropyl-3,6-dihydropyrazine[1]

CAS Number: 109838-85-9[1]

Molecular Formula: C₉H₁₆N₂O₂[1]

Molecular Weight: 184.24 g/mol [1]

SMILES String:COC1=N--INVALID-LINK--C)C(OC)=NC1

InChI Key:FCFWEOGTZZPCTO-MRVPVSSYSA-N

Caption: 2D structure of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.

Physicochemical Properties: A Quantitative
Summary
The physical properties of the reagent are critical for its practical application in a laboratory

setting. These data inform decisions regarding reaction setup, purification methods, and

storage.
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Property Value Conditions Source(s)

Physical State
Colorless to Yellow

Liquid
20 °C, 1 atm [6]

Density 1.028 g/mL 20 °C [1]

Boiling Point 72 °C 5 mmHg [5][6]

Flash Point 85.0 °C (185.0 °F) Closed Cup [1]

Specific Rotation [α] = -102 ± 5°
20 °C, D-line, c=1 in

ethanol
[1]

[α] = -83.0 to -89.0° Neat (undiluted) [6]

Purity (Assay) ≥97.0%
Gas Chromatography

(GC)
[1]

Expert Insight: The discrepancy in specific rotation values is an important observation. The

measurement taken "neat" (without solvent) differs significantly from the value obtained in an

ethanol solution.[1][6] This phenomenon, known as the solvent effect, arises from differential

solvation of the chiral molecule, which can alter its conformation or electronic environment,

thereby influencing its interaction with polarized light. When reporting or comparing optical

rotation, it is crucial to specify the solvent and concentration.

Spectroscopic Profile
Spectroscopic analysis provides an electronic and structural fingerprint of the molecule,

essential for identity confirmation and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a primary tool for structural elucidation. Published data for the (R)-Schöllkopf

Reagent is as follows:

¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.08-3.94 (m, 3H), 3.75 (s, 3H), 3.71 (s, 3H), 2.30-2.18

(m, 1H), 1.04 (d, J=7.0 Hz, 3H), 0.76 (d, J=6.6 Hz, 3H).[7]
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Interpretation: The multiplet at ~4.0 ppm corresponds to the protons on the

dihydropyrazine ring. The two singlets at 3.75 and 3.71 ppm are characteristic of the two

methoxy groups (-OCH₃). The multiplet at ~2.2 ppm is the methine proton of the isopropyl

group, and the two doublets at 1.04 and 0.76 ppm represent the diastereotopic methyl

groups of the isopropyl substituent, a direct consequence of the adjacent chiral center.

¹³C NMR, IR Spectroscopy, and Mass Spectrometry
(Predicted)
While experimental spectra are not universally available in public databases, the expected key

signals can be reliably predicted based on the known structure.

¹³C NMR: Approximately 9 distinct signals are expected. Key resonances would include

those for the two methoxy carbons (~52-55 ppm), the carbons of the C=N double bonds

(~160-165 ppm), and the aliphatic carbons of the ring and isopropyl group (varying shifts

from ~20-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching

vibrations from the aliphatic groups just below 3000 cm⁻¹. Other key absorbances would

include the C=N stretching of the imine functionalities (~1650-1680 cm⁻¹) and strong C-O

stretching from the methoxy groups (~1050-1250 cm⁻¹).[8]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion

peak (M⁺) would be expected at an m/z ratio of 184.24. Common fragmentation patterns

would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups or the loss of

the isopropyl group.

Solubility Characteristics
Solubility is a critical parameter for selecting appropriate reaction solvents, extraction

procedures, and purification techniques. The Schöllkopf reagent's structure, featuring both

polar ether and imine groups and a nonpolar hydrocarbon backbone, results in a nuanced

solubility profile.
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Solvent Class Specific Solvents Solubility Rationale

Polar Aprotic

Dichloromethane

(DCM),

Tetrahydrofuran

(THF), Diethyl Ether

Soluble

The molecule's overall

moderate polarity and

ability to accept

hydrogen bonds align

well with these

solvents. Its use in

DCM during synthesis

confirms high

solubility.[7][9]

Nonpolar Pentane, Hexane Soluble

The significant

hydrocarbon content

(isopropyl and

methylene groups)

allows for favorable

van der Waals

interactions with

nonpolar solvents. Its

use in ether/pentane

for chromatography

confirms solubility.[7]

Polar Protic Water Insoluble

The large nonpolar

surface area

outweighs the polarity

of the ether and imine

groups, preventing

effective solvation by

the highly structured

hydrogen-bonding

network of water.[10]

Ethanol, Methanol Sparingly to

Moderately Soluble

The alkyl portion of

the alcohol can

solvate the nonpolar

parts of the reagent,

while the hydroxyl
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group interacts with

the polar

functionalities. Used

as a solvent for optical

rotation

measurements.[1]

Thermal Properties and Stability
The thermal behavior of a compound dictates its safe handling and storage conditions.

Boiling Point: The reported boiling point of 72 °C at 5 mmHg indicates that the compound is

not highly volatile but requires vacuum distillation for purification to avoid thermal

decomposition at atmospheric pressure.[5][6]

Flash Point: A flash point of 85.0 °C classifies it as a combustible liquid, requiring that it be

kept away from open flames and ignition sources.[1][6]

Stability and Storage: The dihydropyrazine ring system can be sensitive to both air

(oxidation) and acid (hydrolysis). Therefore, the compound should be stored under an inert

atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (0-10 °C) to ensure its

long-term stability and chiral integrity.[6]

Experimental Protocols for Property Determination
The following sections provide validated, step-by-step methodologies for determining key

physical properties. These protocols are designed to be self-validating and grounded in

established analytical principles.

Protocol: Determination of Specific Rotation
Principle: Polarimetry measures the rotation of plane-polarized light by a chiral compound in

solution. The specific rotation is an intrinsic property of the molecule.[11]
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Sample Preparation Measurement Calculation

Accurately weigh ~100 mg
of (R)-Schöllkopf Reagent

Quantitatively transfer to a
10.00 mL volumetric flask

Dissolve and dilute to mark
with absolute ethanol (c ≈ 1 g/100mL) Mix thoroughly by inversion Calibrate polarimeter with

solvent blank (ethanol)
Rinse and fill a 1 dm

polarimeter cell with sample solution
Ensure no air bubbles are

in the light path
Measure observed rotation (α_obs)

at 20°C using sodium D-line (589 nm)
Calculate concentration (c)

in g/100mL
Apply Biot's Law:

[α] = α_obs / (l × c)

Click to download full resolution via product page

Caption: Workflow for determining the specific rotation of a chiral liquid.

Methodology:

Solution Preparation: Accurately weigh approximately 100 mg of the (R)-Schöllkopf Reagent.

Quantitatively transfer the liquid to a 10.00 mL Class A volumetric flask. Dissolve the sample

and dilute to the calibration mark with absolute ethanol. This creates a solution with a

concentration (c) of approximately 1 g/100 mL.[1]

Instrument Calibration: Calibrate the polarimeter at the measurement temperature (20 °C)

and wavelength (589 nm) using a blank cell filled with absolute ethanol. The reading should

be zeroed.

Sample Measurement: Rinse the polarimeter cell (path length, l = 1 dm) with the prepared

sample solution before carefully filling it. Ensure no air bubbles are present in the light path.

Place the cell in the polarimeter and record the observed optical rotation (α_obs).

Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α_obs / (l × c), where l

is in dm and c is in g/mL (or g/100mL if the formula is adjusted accordingly).[11]

Protocol: Determination of Boiling Point under Reduced
Pressure
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the

external pressure. For thermally sensitive compounds, determining the boiling point at reduced

pressure (vacuum) is necessary to prevent decomposition.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b026443?utm_src=pdf-body-img
https://pydio.campus.nd.edu/docs/lib/exe/fetch.php?media=nmr_sop.pdf
https://cdn.pasco.com/product_document/PS-2235-Polarimeter-Concentration.pdf
https://www.researchgate.net/publication/231301991_Determination_of_Boiling_Points_of_Pure_Organic_Liquids_A_Micromethod_for_use_With_Reduced_Pressures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Distilling Flask
(with sample & boiling chips)

Distillation Head

Condenser
(water-cooled)

Thermometer
(bulb below sidearm)

Vacuum Adapter

Receiving Flask Vacuum Source
(e.g., pump)

Heating Mantle

Manometer
(pressure gauge)

measures pressure

Click to download full resolution via product page

Caption: Simplified schematic for boiling point determination under vacuum.

Methodology:
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Apparatus Setup: Assemble a microscale distillation apparatus as shown in the diagram

above. Place a small sample (~1-2 mL) of the (R)-Schöllkopf Reagent and a magnetic stir

bar or boiling chip into the distilling flask.

System Evacuation: Ensure all glass joints are properly sealed. Connect the vacuum adapter

to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired

pressure (e.g., 5 mmHg), monitoring with a manometer.

Heating: Begin gently stirring (if using a stir bar) and slowly heat the distilling flask using a

heating mantle.

Temperature Reading: Observe the temperature on the thermometer. The boiling point is the

stable temperature recorded when the liquid is boiling, and a ring of refluxing condensate is

present on the thermometer bulb.

Recording Data: Record both the boiling temperature and the precise pressure at which it

was measured (e.g., 72 °C at 5 mmHg).

Protocol: Sample Preparation for NMR Spectroscopy
Principle: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. This

involves dissolving the analyte in a suitable deuterated solvent at an appropriate concentration.

[13]

Methodology:

Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble and

whose residual solvent peak does not overlap with analyte signals. Chloroform-d (CDCl₃) is

a common choice for this compound.[7][13]

Concentration: For a standard ¹H NMR spectrum, prepare a solution with a concentration of

5-25 mg of the reagent in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated solution

(50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[13]

Sample Preparation: a. Weigh the desired amount of the (R)-Schöllkopf Reagent directly into

a clean, dry vial. b. Add the appropriate volume (0.6-0.7 mL) of the deuterated solvent using

a pipette. c. Gently swirl or vortex the vial to ensure complete dissolution. d. Using a Pasteur
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pipette, transfer the clear solution into a clean 5 mm NMR tube. Avoid transferring any

particulate matter.

Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue

to remove any dust or fingerprints before inserting it into the spectrometer.[7]

Conclusion
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a liquid chiral auxiliary of moderate

polarity, characterized by a density of 1.028 g/mL, a high flash point of 85.0 °C, and a strong

negative specific rotation that is sensitive to the choice of solvent. Its solubility in common

aprotic organic solvents and insolubility in water are consistent with its molecular structure. The

compound's thermal sensitivity necessitates purification by vacuum distillation. The

spectroscopic and physical data provided in this guide, along with the detailed analytical

protocols, serve as a critical resource for scientists, enabling the informed and effective use of

this powerful reagent in the pursuit of asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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